molecular formula C14H14ClNO B11628659 (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 103660-35-1

(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B11628659
CAS No.: 103660-35-1
M. Wt: 247.72 g/mol
InChI Key: WNICXJVIQXXISD-LCYFTJDESA-N
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Description

(2Z)-2-[(2-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a chemical compound of significant interest in scientific research, characterized by its rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core and a Z-configured exocyclic double bond linked to a 2-chlorophenyl group . This specific stereochemistry is stabilized by conjugation between the carbonyl group and the aromatic system . The compound serves as a versatile building block in organic and medicinal chemistry, particularly for the synthesis of more complex molecules with potential pharmacological activity . Derivatives within this structural family have demonstrated notable biological activity. Specifically, closely related compounds with substitutions on the benzylidene ring have shown potent antimicrobial properties, exhibiting efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . The structure-activity relationship (SAR) indicates that the chloro substituent on the phenyl ring and the bicyclic framework are crucial for enhancing lipophilicity and biological activity . The primary mechanism of action for these analogs involves interaction with cellular components of target organisms, leading to disruption of normal cellular functions and cell death . Researchers utilize this compound exclusively for laboratory research. It is a key intermediate in exploring new antimicrobial agents and is also used in structural studies to understand molecular conformations and intermolecular interactions, such as van der Waals forces and C-H...pi bonding, in the solid state . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

103660-35-1

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14ClNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2/b13-9-

InChI Key

WNICXJVIQXXISD-LCYFTJDESA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=CC=CC=C3Cl

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3Cl

solubility

22.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, also known as quinuclidin-3-one derivative , is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14ClNO
  • Molecular Weight : 247.72 g/mol
  • IUPAC Name : (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
  • CAS Number : 865660-02-2

1. Antimicrobial Activity

Research indicates that compounds structurally similar to (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one exhibit antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Central Nervous System Effects

Many azabicyclic compounds are investigated for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may act as an anxiolytic or antidepressant, potentially modulating neurotransmitter systems such as serotonin and dopamine.

3. Anticancer Properties

Some derivatives of azabicyclic compounds have shown promise in inhibiting cancer cell proliferation. The proposed mechanism includes interference with cancer cell signaling pathways and induction of apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various azabicyclic compounds, including (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, against common pathogens such as Staphylococcus aureus and Candida albicans. Results demonstrated significant inhibition zones, suggesting strong antimicrobial potential.

CompoundPathogenInhibition Zone (mm)
(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-oneS. aureus15
(Similar Compound)C. albicans12

Case Study 2: CNS Activity

In a pharmacokinetic study involving Sprague-Dawley rats, the effects of (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one were assessed through behavioral tests for anxiety and depression-like symptoms after administration of varying doses. The findings suggested a dose-dependent reduction in anxiety behaviors compared to controls.

The biological activity of (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is likely mediated through several mechanisms:

  • Receptor Binding : Interaction with specific receptors in the CNS can lead to modulation of neurotransmitter release.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in microbial metabolism, leading to reduced viability.

Computational Studies

Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These computational methods correlate structural features with observed biological effects, providing insights into potential therapeutic applications.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Research indicates that compounds structurally similar to (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one show significant antimicrobial properties against various bacterial and fungal strains. For instance:

CompoundPathogenInhibition Zone (mm)
This compoundStaphylococcus aureus15
Similar CompoundCandida albicans12

These results suggest strong potential for use in treating infections caused by resistant strains of bacteria and fungi.

Central Nervous System Effects

Many azabicyclic compounds are investigated for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may have anxiolytic or antidepressant properties, potentially modulating neurotransmitter systems like serotonin and dopamine. A pharmacokinetic study demonstrated a dose-dependent reduction in anxiety behaviors in animal models, indicating its potential as a therapeutic agent for anxiety disorders.

Anticancer Properties

Some derivatives of azabicyclic compounds have shown promise in inhibiting cancer cell proliferation. The proposed mechanisms include interference with cancer cell signaling pathways and induction of apoptosis. Research on related compounds has indicated potential efficacy against various cancer types, warranting further exploration of this compound's anticancer properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various azabicyclic compounds, including this compound, against common pathogens such as Staphylococcus aureus and Candida albicans. Results demonstrated significant inhibition zones, suggesting strong antimicrobial potential.

Case Study 2: CNS Activity

In a pharmacokinetic study involving Sprague-Dawley rats, the effects of this compound were assessed through behavioral tests for anxiety and depression-like symptoms after administration of varying doses. The findings suggested a dose-dependent reduction in anxiety behaviors compared to controls.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The quinuclidine scaffold is highly versatile, allowing modifications at the 2-position benzylidene group. Key analogues include:

Compound Name Substituent Molecular Formula Key Features Reference
(Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one Indol-3-yl C₁₆H₁₆N₂O Forms intermolecular hydrogen bonds; crystallizes in ethyl acetate
(2Z)-2-(3-Hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one 3-Hydroxy-4-methoxyphenyl C₁₅H₁₇NO₃ Soluble in acetone/methanol; used in anticancer drug synthesis
(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol 2,5-Dimethoxyphenyl C₁₆H₂₁NO₃ Polar hydroxyl group; MW 275.35 g/mol
(2Z)-2-[(Thiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Thiophen-2-yl C₁₂H₁₅NOS Heteroaromatic substituent; MW 221.32 g/mol

Key Observations :

  • Steric Considerations : Bulky substituents like indole () or 4-chlorobenzyl-indole () may hinder rotational freedom, affecting binding in biological systems.

Physical and Crystallographic Properties

  • Solubility : The target compound’s solubility is unreported, but analogues with polar groups (e.g., hydroxyl in ) show improved solubility in polar solvents.
  • Crystallinity : Indole derivatives form hydrogen-bonded dimers (N–H···O interactions) , whereas the target compound’s packing may rely on Cl···π interactions.

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves aldol condensation between 1-azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) and 2-chlorobenzaldehyde under basic conditions. The reaction proceeds via enolate formation followed by nucleophilic attack on the aldehyde carbonyl:

Reaction Scheme:
Quinuclidin-3-one+2-ChlorobenzaldehydeBase(2Z)-Product\text{Quinuclidin-3-one} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{Base}} \text{(2Z)-Product}

Standard Protocol:

  • Molar Ratio: 1:1 (quinuclidin-3-one : 2-chlorobenzaldehyde)

  • Catalyst: Sodium hydroxide (0.5–1.5 eq.)

  • Solvent: Solvent-free or ethanol/water mixtures

  • Conditions: Grinding at 25–40°C for 2–4 hours

  • Yield: 68–85%

Key Data:

ParameterValue
Reaction Time2.5 hours
Temperature30°C
Isolated Yield78%
Purity (HPLC)>95%

The Z-selectivity arises from steric hindrance between the 2-chlorophenyl group and the bicyclic system, favoring the thermodynamically stable isomer.

Microwave-Assisted Aza-Diels-Alder Cyclization

One-Pot Synthesis

An alternative route employs a microwave-accelerated Aza-Diels-Alder reaction to construct the bicyclic core and introduce the chlorophenyl group simultaneously.

Reaction Components:

  • Aldehyde: 2-Chlorobenzaldehyde

  • Amine: p-Anisidine

  • Dienophile: 2-Cyclohexen-1-one

  • Catalyst: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

Optimized Conditions:

ParameterValue
SolventAnhydrous DMF
Microwave Power300 W
Temperature60°C
Time2 hours
Yield (exo:endo)72% (4:1)

Post-Reaction Modifications:

  • Deprotection: Cerium(IV) ammonium nitrate (CAN) removes the p-methoxyphenyl (PMP) group.

  • Sulfonylation: Treats with 2-chlorophenylsulfonyl chloride to install the methylidene moiety.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated Coupling

Palladium catalysts enable direct functionalization of preformed azabicyclo[2.2.2]octane derivatives.

Representative Procedure:

  • Substrate: 3-Hydroxy-1-azabicyclo[2.2.2]octane

  • Reagent: 2-Chlorobenzyl chloride

  • Catalyst System:

    • PdCl₂ (5 mol%)

    • Fe(III) citrate (5 mol%)

  • Solvent: DME/H₂O (3:1 v/v)

  • Conditions: O₂ atmosphere, 25°C, 6 hours

  • Yield: 89%

Mechanistic Insight: The iron cocatalyst facilitates oxidative regeneration of Pd(0), enabling catalytic turnover under mild conditions.

Comparative Analysis of Methods

Table 1. Method Comparison

MethodYield (%)Purity (%)Reaction TimeScalability
Aldol Condensation68–85>952–4 hExcellent
Microwave Aza-Diels72902 hModerate
Pd/Fe Catalysis89936 hHigh

Key Observations:

  • Aldol Condensation offers simplicity and scalability but requires stoichiometric base.

  • Microwave Synthesis accelerates reaction kinetics but demands specialized equipment.

  • Pd/Fe Catalysis achieves high yields under ambient conditions but involves costly metals.

Critical Parameters Influencing Synthesis

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in metal-catalyzed routes by stabilizing charged intermediates. Nonpolar solvents (toluene) favor aldol condensation by promoting enolate formation.

Stereochemical Control

Z-selectivity is governed by:

  • Steric Effects: Bulky 2-chlorophenyl group favors less hindered conformation.

  • Electronic Effects: Electron-withdrawing chlorine atom stabilizes the conjugated enone system.

X-ray Crystallography Data:

  • Dihedral Angle (C1-C2-C3-C4): 172.3°

  • Torsional Strain: 3.8 kJ/mol

Industrial-Scale Considerations

Continuous Flow Aldol Condensation

Recent advances adapt batch aldol reactions to continuous flow systems:

  • Throughput: 12 kg/day

  • Purity: 98.5%

  • Solvent Recovery: >90%

Economic Analysis:

Cost FactorBatch ProcessFlow Process
Raw Materials$412/kg$398/kg
Energy Consumption58 kWh/kg32 kWh/kg
Labor14 h/kg6 h/kg

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) induces [2+2] cycloaddition between enamines and 2-chlorostyrene derivatives, yielding the bicyclic core.

Advantages:

  • No metal catalysts required

  • Ambient temperature conditions

Limitations:

  • Low yields (32–45%)

  • Competing side reactions

Q & A

Q. Q: What is the standard synthetic route for preparing (2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, and how is the Z-configuration confirmed?

A: The compound is synthesized via a Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and 2-chlorobenzaldehyde under basic conditions (e.g., KOH in methanol). The reaction selectively yields the thermodynamically stable Z-isomer due to steric and electronic factors. Purification typically involves crystallization from methanol or ethyl acetate . The Z-geometry is confirmed using X-ray crystallography, as demonstrated for analogous compounds (e.g., methyl- or methoxy-substituted derivatives) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, provides additional validation of the olefinic bond configuration through coupling constants (J1214HzJ \approx 12-14 \, \text{Hz}) and NOE correlations .

Advanced Mechanistic Insights

Q. Q: What mechanistic evidence supports the base-catalyzed condensation pathway for forming the Z-isomer?

A: The reaction proceeds via deprotonation of the aldehyde α-hydrogen, forming an enolate intermediate that attacks the carbonyl carbon of 1-azabicyclo[2.2.2]octan-3-one. Density functional theory (DFT) studies on analogous systems suggest that the Z-isomer is favored due to reduced steric hindrance between the bicyclic system and the aryl substituent. Kinetic control under mild conditions (e.g., room temperature) further stabilizes the Z-configuration . Contradictions in yield optimization (e.g., 60–85% yields across studies) may arise from solvent polarity and base strength variations .

Structural and Electronic Characterization

Q. Q: How do computational and experimental methods resolve ambiguities in the compound’s electronic structure?

A: Hybrid methodologies are employed:

  • X-ray crystallography (e.g., SHELX refinement) confirms bond lengths (C=C: ~1.34 Å) and torsional angles, validating the Z-configuration .
  • Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm1^{-1}) and conjugated C=C bonds (~1600 cm1^{-1}) .
  • Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 275 for [M+^+]), with fragmentation patterns consistent with bicyclic ring stability .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: What strategies are used to evaluate the pharmacological potential of this compound?

A: SAR studies focus on modifying the arylidene substituent (e.g., chloro, methoxy groups) to enhance bioactivity. For example:

  • Antimicrobial assays : Analogous benzylidene derivatives exhibit bacteriostatic activity (MIC: 8–32 µg/mL) against Gram-positive bacteria, linked to membrane disruption .
  • Anticancer screening : Derivatives like APR-246 (a quinuclidine analog) restore mutant p53 function in vitro, suggesting potential for repurposing .
  • Neuropharmacology : Quinuclidine-based antagonists show NK-1 receptor binding (IC50_{50}: 10–100 nM), guiding CNS drug design .

Crystallographic Data and Refinement Challenges

Q. Q: How does SHELX software improve the accuracy of crystallographic data for this compound?

A: SHELXTL (Bruker AXS) and SHELXL refine high-resolution data by:

  • Twinned data handling : Resolving pseudo-merohedral twinning in low-symmetry crystals .
  • Hydrogen atom placement : Using riding models for non-disordered H atoms (e.g., R-factor < 0.05) .
  • Thermal parameter adjustment : Anisotropic refinement for heavy atoms (Cl, N) improves electron density maps .

Analytical Method Development

Q. Q: What advanced chromatographic techniques address purity challenges in synthesizing this compound?

A:

  • HPLC-DAD : Reversed-phase C18 columns (acetonitrile/water gradient) separate Z/E isomers (retention time: 8.2 vs. 9.5 min) .
  • Chiral GC-MS : Resolves enantiomeric impurities (<1%) using β-cyclodextrin columns .
  • TLC validation : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization confirm reaction completion .

Contradictions in Experimental Data

Q. Q: How are discrepancies in reported biological activities resolved?

A: Discrepancies (e.g., variable MIC values) arise from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration). Standardization using CLSI guidelines and dose-response curves (IC50_{50}) minimizes variability . Meta-analyses of crystallographic data (e.g., Cambridge Structural Database) confirm structural consistency across derivatives .

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